![molecular formula C11H14FN B1451668 (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine CAS No. 1019576-82-9](/img/structure/B1451668.png)
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine
Vue d'ensemble
Description
Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine, also known as CFPMA, is an organic compound consisting of a cyclopropylmethyl group attached to a fluorophenylmethyl group. It is a colorless solid that is soluble in organic solvents. CFPMA has been studied for its potential use in a variety of applications due to its unique structure. In particular, CFPMA has been studied for its potential use in the synthesis of drugs, as a component of a drug delivery system, and for its potential role in the regulation of gene expression.
Applications De Recherche Scientifique
Polymer Synthesis
- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, showcasing a method to precisely control cation functionality and directly connect guanidinium into stable phenyl rings without deleterious side reactions (Kim et al., 2011).
Synthesis and Structural Features
- Research on monofluorinated cyclopropanecarboxylates demonstrated the synthesis and reactions of these compounds, including their application in creating analogs of tranylcypromine, an antidepressant drug. This study also explored the synthesis of enantiopure cyclopropylmethanols and their derivatives, emphasizing the close intermolecular C-H...F-C contacts in the solid state structures of these compounds (Haufe et al., 2002).
Methodology for Synthesis of Dual Inhibitors
- A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described. This methodology was applied in the enantioselective synthesis of the dual serotonin/norepinephrine reuptake inhibitor, demonstrating a synthesis route for complex pharmaceuticals (Lifchits & Charette, 2008).
Antioxidant and Free Radical Scavengers
- The synthesis and characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines showed potential in the treatment of diseases where free radicals are implicated. These compounds may act as free radical scavengers due to their thio and amino groups (Muhi-Eldeen & Hassan, 2017).
Agricultural Applications
- Compounds capable of blocking the ethylene receptor in fruits, such as bananas, were tested for their ability to inhibit chlorophyll degradation. This research suggests potential applications in extending the shelf life of fruits by inhibiting ethylene action, a critical factor in the ripening process (Sisler et al., 2009).
Propriétés
IUPAC Name |
1-cyclopropyl-N-[(2-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZLDRRWVOAIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



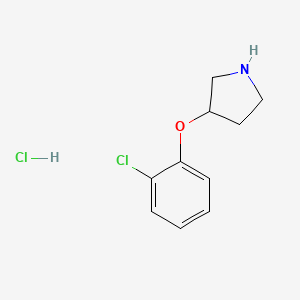
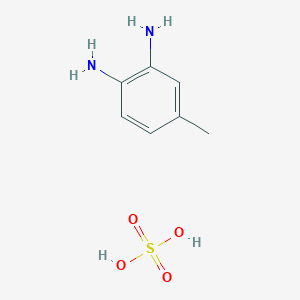
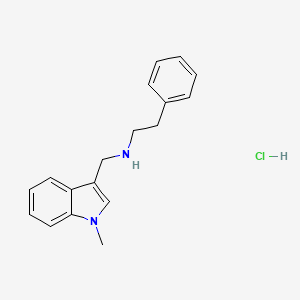
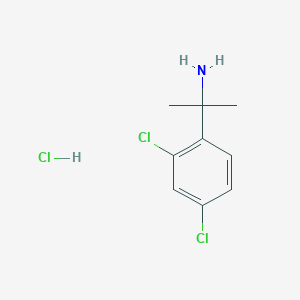
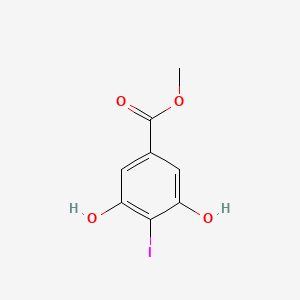
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
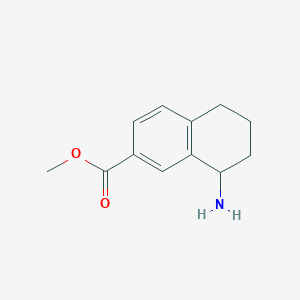
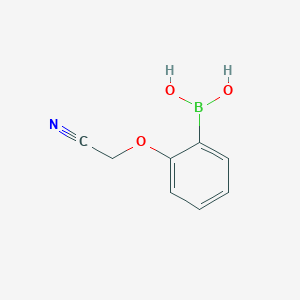
![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
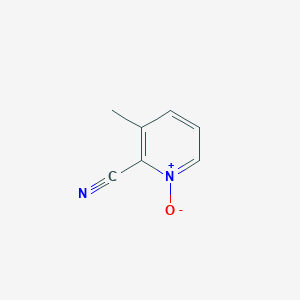
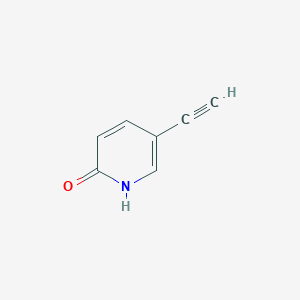
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)